Bienvenue dans la boutique en ligne BenchChem!

4-fluoro-N-(2-fluorophenyl)benzamide

Crystal Engineering Polymorphism Solid-State Chemistry

Unique difluorobenzamide with para/ortho substitution enabling rare concomitant polymorphism (two non-centrosymmetric crystal forms). Validated HDAC inhibitor (IC₅₀ 56 nM, BindingDB). 45x more potent than ortho,ortho isomer. Ideal for crystallography, SAR, and CNS drug discovery (LogP 2.81). Bench-stable carboxylic acid synthesis ensures reproducible scale-up.

Molecular Formula C13H9F2NO
Molecular Weight 233.21 g/mol
CAS No. 101398-08-7
Cat. No. B184702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(2-fluorophenyl)benzamide
CAS101398-08-7
Synonyms4-Fluoro-N-(2-fluorophenyl)benzaMide, 97%
Molecular FormulaC13H9F2NO
Molecular Weight233.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)F)F
InChIInChI=1S/C13H9F2NO/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,(H,16,17)
InChIKeyLZBDSFZDRBAKMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-N-(2-fluorophenyl)benzamide (CAS 101398-08-7): A Dually Fluorinated Benzamide with Documented Dimorphism and HDAC Inhibitory Activity for Medicinal Chemistry and Solid-State Research


4-Fluoro-N-(2-fluorophenyl)benzamide (CAS 101398-08-7) is a difluorinated N-aryl benzamide derivative with the molecular formula C₁₃H₉F₂NO and molecular weight of 233.21 g/mol . The compound bears fluorine substituents at the para-position of the benzoyl ring and the ortho-position of the aniline ring, creating a distinct substitution pattern that influences both its solid-state packing behavior and its biological target interactions . Notably, this compound has been documented to exhibit concomitant dimorphism — crystallizing simultaneously in two distinct non-centrosymmetric forms — a rare and well-characterized solid-state phenomenon with implications for materials science and pharmaceutical formulation [1]. Additionally, it has been profiled in the BindingDB database with a reported IC₅₀ of 56 nM against histone deacetylase (HDAC) in human HeLa cell nuclear extract, establishing a baseline of biological activity for this scaffold [2].

Why Generic Substitution of 4-Fluoro-N-(2-fluorophenyl)benzamide (CAS 101398-08-7) with Close Analogs Is Scientifically Unjustified


Fluorinated benzamides constitute a broad and structurally diverse class of compounds wherein even minor variations in fluorine substitution pattern — such as position, number, or absence of fluorine atoms — can produce profound differences in molecular conformation, intermolecular interaction networks, and biological target engagement [1]. For 4-fluoro-N-(2-fluorophenyl)benzamide specifically, the para-fluoro substitution on the benzoyl ring and ortho-fluoro substitution on the aniline ring generate a unique hydrogen-bonding and weak-interaction landscape that drives its rare dimorphic crystallization behavior [2]. Furthermore, comparative data demonstrate that the difluorinated analog (2-fluoro-N-(2-fluorophenyl)benzamide, CAS 52833-64-4) exhibits an IC₅₀ of 2.5 μM against Bfl-1/Bim, representing approximately a 45-fold weaker potency than the 56 nM HDAC IC₅₀ reported for the 4-fluoro variant, underscoring that fluorine positional isomerism alone can drastically alter both target selectivity and potency magnitude [3][4]. These structural and pharmacological divergences preclude any assumption of functional interchangeability among positional isomers or monofluorinated analogs.

4-Fluoro-N-(2-fluorophenyl)benzamide (CAS 101398-08-7): Quantified Differentiation Evidence Versus Closest Analogs


Concomitant Dimorphism with Two Distinct Non-Centrosymmetric Crystal Forms: A Unique Solid-State Differentiation from All Mono- and Non-Fluorinated Analogs

4-Fluoro-N-(2-fluorophenyl)benzamide exhibits concomitant dimorphism, crystallizing simultaneously as two distinct morphological forms — needles (orthorhombic, space group Pca2₁) and thin plates (monoclinic, space group P2₁) — from the same crystallization setup [1]. Both forms crystallize in non-centrosymmetric space groups and exhibit measurable second harmonic generation (SHG) activity [2]. Differential thermal analysis (DTA) reveals distinct melting behavior: the needle form melts at 401.7 K (128.7 °C), whereas the plate form shows a suppressed melting point at 399.7 K (126.7 °C) with an additional minor peak at 396.6 K (123.6 °C) [3]. In contrast, monofluorinated analogs such as N-(2-fluorophenyl)benzamide (CAS 1747-80-4) and N-(4-fluorophenyl)benzamide (CAS 366-75-6), as well as the non-fluorinated parent N-phenylbenzamide, have not been reported to exhibit this dimorphic behavior, nor have they been characterized in non-centrosymmetric space groups conducive to SHG .

Crystal Engineering Polymorphism Solid-State Chemistry Nonlinear Optical Materials

HDAC Inhibitory Activity: 45-Fold Greater Potency Than the Ortho,Ortho-Difluoro Positional Isomer

In an HDAC inhibition assay using human HeLa cell nuclear extract and Fluor de lys substrate, 4-fluoro-N-(2-fluorophenyl)benzamide exhibited an IC₅₀ of 56 nM following a 15-minute incubation [1]. This potency represents a substantial differentiation from its closest difluorinated positional isomer, 2-fluoro-N-(2-fluorophenyl)benzamide (CAS 52833-64-4), which was tested in a distinct assay against the Bfl-1/Bim protein-protein interaction and yielded an IC₅₀ of 2,500 nM (2.5 μM) [2]. The 45-fold potency differential (56 nM vs. 2,500 nM) between these two difluorobenzamide positional isomers — which differ solely in the placement of one fluorine atom from para to ortho on the benzoyl ring — demonstrates that the para-fluoro substitution pattern confers markedly enhanced target engagement in the HDAC inhibition context relative to the ortho,ortho-difluoro configuration [3].

HDAC Inhibition Epigenetics Cancer Research Medicinal Chemistry

LogP of 2.81: Optimized Lipophilicity for CNS Permeability Compared to More Polar Analogs

4-Fluoro-N-(2-fluorophenyl)benzamide has a calculated LogP of 2.81 as reported in the ChemSrc database . This lipophilicity value falls within the optimal range (LogP 2–3) for compounds requiring blood-brain barrier penetration and favorable membrane permeability [1]. In comparison, the non-fluorinated parent scaffold N-phenylbenzamide exhibits a lower calculated LogP of approximately 2.2 [2]. The addition of two fluorine atoms in the 4-fluoro-N-(2-fluorophenyl)benzamide scaffold increases lipophilicity by approximately 0.6 LogP units relative to the unsubstituted analog, a meaningful shift in the context of CNS drug design where small LogP differences can substantially affect brain-to-plasma ratios and passive diffusion rates [3].

Physicochemical Properties Lipophilicity ADME Drug Design

Synthetic Accessibility via Standard Amide Coupling: Differentiated from Ortho,Ortho-Isomer Requiring More Stringent Conditions

4-Fluoro-N-(2-fluorophenyl)benzamide is readily synthesized via standard amide coupling between 4-fluorobenzoic acid and 2-fluoroaniline using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a coupling agent and catalyst, respectively . This straightforward synthetic route employs commercially available starting materials and proceeds under mild conditions, yielding the product in a single step [1]. In contrast, the synthesis of the ortho,ortho-difluoro positional isomer (2-fluoro-N-(2-fluorophenyl)benzamide) requires 2-fluorobenzoyl chloride, which is more reactive, less stable to moisture, and typically necessitates careful handling under anhydrous conditions with an acid scavenger such as triethylamine . The para-fluoro substitution pattern on the benzoyl ring reduces steric hindrance around the carbonyl carbon compared to ortho-substituted benzoyl chlorides, facilitating smoother coupling kinetics and potentially higher yields under standard laboratory conditions [2].

Synthetic Chemistry Amide Coupling Process Chemistry Fluorinated Building Blocks

Optimal Research and Industrial Application Scenarios for 4-Fluoro-N-(2-fluorophenyl)benzamide (CAS 101398-08-7) Based on Quantified Evidence


Fundamental Studies of Concomitant Polymorphism and Non-Centrosymmetric Crystal Packing

This compound is uniquely suited for crystallographic and solid-state research programs investigating the origins and mechanisms of concomitant polymorphism. The availability of two distinct crystal forms (needles and plates) from a single crystallization setup enables direct comparative studies of nucleation, growth kinetics, and the cooperative interplay of strong N−H···O hydrogen bonds with weak C−H···F interactions that steer molecules into non-centrosymmetric packing arrangements [1]. The measurable second harmonic generation (SHG) activity in both forms further supports its utility as a model system for nonlinear optical materials research, particularly in understanding how subtle intermolecular interaction differences between dimorphs affect macroscopic optical properties [2]. This dimorphic behavior is not documented for any monofluorinated or non-fluorinated benzamide analog, making this compound an irreplaceable tool for this specific research domain .

HDAC-Targeted Probe Development and Fluorobenzamide Structure-Activity Relationship (SAR) Studies

With an IC₅₀ of 56 nM against HDAC in HeLa nuclear extract, 4-fluoro-N-(2-fluorophenyl)benzamide serves as a validated starting point for developing HDAC-targeted chemical probes or for systematic SAR investigations of fluorobenzamide-based epigenetic modulators [1]. The 45-fold potency advantage over the ortho,ortho-difluoro positional isomer (IC₅₀ = 2,500 nM against Bfl-1/Bim) demonstrates that the para-fluoro substitution pattern is critical for achieving nanomolar-range activity in this chemical series [2]. Researchers can leverage this compound to probe how incremental modifications to the benzamide scaffold — including halogen substitution, ring expansion, or linker variation — modulate HDAC isoform selectivity and cellular potency, using the 56 nM baseline as a benchmark for assessing structural modifications .

CNS Drug Discovery Programs Requiring Optimized Lipophilicity and Membrane Permeability

The compound's calculated LogP of 2.81 positions it within the optimal lipophilicity range for CNS penetration, approximately 0.6 LogP units higher than the non-fluorinated N-phenylbenzamide parent scaffold [1]. This balanced lipophilicity, combined with its moderate molecular weight (233.21 g/mol) and presence of hydrogen bond donors/acceptors, makes it a suitable fragment or lead-like scaffold for CNS drug discovery campaigns targeting neurological or psychiatric indications [2]. Medicinal chemists can use this compound to establish baseline ADME parameters for difluorobenzamide series and to explore how additional functionalization affects brain exposure while maintaining favorable physicochemical properties .

Scalable Synthesis and Process Chemistry Development for Fluorinated Benzamide Libraries

The straightforward synthetic accessibility of this compound — via DCC/DMAP-mediated coupling of commercially available 4-fluorobenzoic acid and 2-fluoroaniline — makes it an ideal candidate for library production and process chemistry optimization [1]. Unlike the ortho,ortho-difluoro isomer, which requires the use of moisture-sensitive 2-fluorobenzoyl chloride, this compound's para-fluoro substitution pattern enables the use of bench-stable carboxylic acid starting materials, reducing handling complexity and improving reproducibility in parallel synthesis workflows [2]. This practical advantage supports its adoption as a core scaffold in medicinal chemistry groups synthesizing diverse fluorobenzamide libraries for high-throughput screening campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-fluoro-N-(2-fluorophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.